2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol
Overview
Description
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been found to exhibit biochemical and physiological effects. In
Scientific Research Applications
Biocatalytic Preparation
(Chen, Xia, Liu, & Wang, 2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells. They achieved excellent enantioselectivity and improved efficacy using a polar organic solvent-aqueous medium. This method offers highly enantioselective production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol and is scalable for potential applications (Chen, Xia, Liu, & Wang, 2019).
Synthesis of Secondary Alcohols
Vorga and Badea (2021) synthesized novel racemic secondary alcohols, including derivatives of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanol. They utilized S-alkylation and reduction processes for synthesis, characterized by various spectroscopic methods. This contributes to the development of new compounds for potential applications in various fields (Vorga & Badea, 2021).
Catalytic Deoxytrifluoromethylation
De Azambuja et al. (2019) introduced a new trifluoromethylation reagent that converts alcohols to trifluoromethanes in a Cu-catalyzed deoxytrifluoromethylation reaction. This streamlined access to biologically active molecules demonstrates the potential of such compounds in medicinal, agricultural, and materials chemistry (De Azambuja, Lovrien, Ross, Ambler, & Altman, 2019).
Microbial Reduction in Presence of Surfactants
Goswami et al. (2000) investigated the microbial reduction of ω-bromoacetophenone derivatives, including 2-Bromo-1-(phenyl/substituted phenyl) ethanol derivatives. They achieved good yields and enantiomeric excesses using whole cell biocatalysts, indicating potential applications in biotransformation processes (Goswami, Bezbaruah, Goswami, Borthakur, Dey, & Hazarika, 2000).
Improved Synthesis Methods
Hashmi, Burkert, Bats, & Martyniak (2006) provided a new procedure for the synthesis of 2-(4-propylphenyl)ethanol, reducing side-products compared to previous methods. This improved procedure demonstrates the ongoing evolution of synthesis techniques for similar compounds (Hashmi, Burkert, Bats, & Martyniak, 2006).
Bioactives Release from Chitosan Films
Zarandona, Barba, Guerrero, Caba, & Maté (2020) developed chitosan films containing 2-phenyl ethanol for controlled release of bioactives. They incorporated β-cyclodextrin to retain more of the bioactive compounds, illustrating an application in material science for controlled release systems (Zarandona, Barba, Guerrero, Caba, & Maté, 2020).
properties
IUPAC Name |
2-bromo-1-[4-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGUJSAWIOISJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599328 | |
Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32687-39-1 | |
Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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